1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the reduction of uridine. This reduction can be achieved using various reducing agents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as enzymatic reduction processes. These methods leverage the specificity and efficiency of enzymes to catalyze the reduction of uridine to 5,6-dihydrouridine .
Chemical Reactions Analysis
Types of Reactions
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine.
Reduction: Further reduction can lead to the formation of 5-methyldihydrouridine.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation . The reactions are typically carried out under controlled temperatures and pH to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include uridine (from oxidation) and 5-methyldihydrouridine (from further reduction) .
Scientific Research Applications
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into tRNA. This incorporation affects the structure and stability of tRNA, influencing its ability to participate in protein synthesis . The molecular targets include various enzymes involved in tRNA modification and function .
Comparison with Similar Compounds
Similar Compounds
Uridine: The parent compound from which 5,6-dihydrouridine is derived.
5-Methyldihydrouridine: A further reduced form of 5,6-dihydrouridine.
Pseudouridine: Another modified nucleoside found in tRNA.
Uniqueness
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific role in tRNA structure and function. Its presence in the D-loop of tRNA is conserved across various species, highlighting its importance in maintaining tRNA stability and function .
Properties
CAS No. |
3258-09-1 |
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Molecular Formula |
C10H14N2O6 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9+/m1/s1 |
InChI Key |
DWRXFEITVBNRMK-PULFBKJNSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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